molecular formula C10H17FN2O5 B13479650 (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid

(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid

Cat. No.: B13479650
M. Wt: 264.25 g/mol
InChI Key: WUKLZVZAGWSHGJ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a carbamoyl group, and a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Introduction of the fluorine atom: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Formation of the carbamoyl group: The carbamoyl group is introduced using a suitable reagent such as phosgene or carbonyldiimidazole (CDI).

    Final deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid: Lacks the Boc protecting group.

    (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-4-fluorobutanoic acid: Contains a hydroxyl group instead of a carbamoyl group.

    (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-chlorobutanoic acid: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

The uniqueness of (2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Boc protecting group allows for selective deprotection, while the fluorine atom enhances binding affinity and stability.

Properties

Molecular Formula

C10H17FN2O5

Molecular Weight

264.25 g/mol

IUPAC Name

(2S,4S)-5-amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C10H17FN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)4-5(11)7(12)14/h5-6H,4H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t5-,6-/m0/s1

InChI Key

WUKLZVZAGWSHGJ-WDSKDSINSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H](C(=O)N)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C(=O)N)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.